molecular formula C7H11N3OS2 B2489298 2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 393564-93-7

2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2489298
CAS No.: 393564-93-7
M. Wt: 217.31
InChI Key: BAJAWPVVLYWFRJ-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

2-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

Properties

IUPAC Name

2-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS2/c1-4(2)5(11)8-6-9-10-7(12-3)13-6/h4H,1-3H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJAWPVVLYWFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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